molecular formula C18H15N5OS B2970717 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034369-25-8

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2970717
CAS No.: 2034369-25-8
M. Wt: 349.41
InChI Key: SANHEOYJWFKFDS-UHFFFAOYSA-N
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Description

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The synthesis of similar compounds often involves a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Functionalization Reactions in Chemistry

1H-pyrazole derivatives, including compounds structurally similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide, have been studied for their chemical reactions and functionalization. A study by Yıldırım, Kandemirli, & Demir (2005) explores the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides, providing insight into the chemical versatility and potential applications of these compounds in synthetic chemistry.

Drug Design and Inhibition Studies

Pyrazole derivatives have been used in the design of drugs targeting specific enzymes or receptors. For instance, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, structurally related to the compound , were developed as inhibitors for co-activator associated arginine methyltransferase 1 (CARM1) and evaluated for their inhibitory potency. This work by Allan et al. (2009) highlights the potential of pyrazole derivatives in therapeutic drug development.

Synthesis of Heterocyclic Derivatives

The compound N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a structurally related compound, was used as a key intermediate in synthesizing new tetrahydropyrimidine derivatives. The research conducted by Fadda, Bondock, Khalil, & Tawfik (2013) demonstrates the role of pyrazole derivatives in creating a variety of heterocyclic compounds with potential biological and pharmaceutical applications.

Molecular Interaction Studies

Research on molecular interactions of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with specific receptors has been conducted. For example, Shim et al. (2002) studied the interaction of this compound with the CB1 cannabinoid receptor, providing valuable information for the design of receptor-specific drugs.

Mechanism of Action

Future Directions

The ongoing research on small molecules blocking MPS1 activity has led to the identification of potent inhibitors and even clinical candidates . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-16(6-7-22-23)14-4-2-12(9-19-14)10-20-18(24)13-3-5-15-17(8-13)25-11-21-15/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANHEOYJWFKFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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